molecular formula C8H9Cl2N B1425495 5-Chloroindoline hydrochloride CAS No. 1013398-58-7

5-Chloroindoline hydrochloride

Cat. No.: B1425495
CAS No.: 1013398-58-7
M. Wt: 190.07 g/mol
InChI Key: PUGXFVNHRAMBQK-UHFFFAOYSA-N
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Description

Significance of the Chloroindoline and Chloroindole Scaffolds in Organic and Medicinal Chemistry Research

The indole (B1671886) nucleus is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds. The introduction of a chlorine atom onto the indole or indoline (B122111) ring, as seen in 5-chloroindole (B142107) and 5-chloroindoline (B1581159), significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule. This halogenation can lead to enhanced binding affinities for biological targets and improved pharmacokinetic profiles.

The chloroindole and chloroindoline scaffolds are key building blocks in the synthesis of a wide range of therapeutic agents. chemimpex.com Their derivatives have been investigated for their potential in treating a multitude of diseases, including cancer, infectious diseases, and neurological disorders. chemimpex.com For instance, 5-chloroindole has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, a target for antiemetic and anxiolytic drugs. nih.gov Furthermore, derivatives of 5-chloroindoline-2,3-dione have shown promise as antimicrobial agents. researchgate.net The versatility of these scaffolds allows for extensive chemical modifications, enabling the development of new and potent drug candidates. chemimpex.com

Historical Development of Synthetic Approaches to 5-Chloroindoline and Related Compounds

The synthesis of indoles and their derivatives has a rich history dating back to the 19th century. Early methods often involved harsh reaction conditions and offered limited control over regioselectivity. The development of synthetic routes to halogenated indoles and indolines has been a continuous area of research, driven by the need for these important intermediates.

Historically, the preparation of 5-chloroindole often involved multi-step sequences. One notable, albeit commercially challenging, method involved the nitration of N-acetylindoline, followed by reduction of the nitro group, a Sandmeyer reaction to introduce the chlorine atom, and subsequent deacetylation. google.com Another approach involved the direct chlorination of 1-acetylindoline (B31821) followed by saponification. researchgate.net A significant advancement in the large-scale synthesis of 5-chloroindole was the development of a halogen-exchange reaction from 5-bromoindole (B119039) using cuprous chloride. researchgate.net

The conversion of 5-chloroindole to 5-chloroindoline has been achieved through various reduction methods. Catalytic hydrogenation is a common and effective approach. Early work explored the use of catalysts like palladium and platinum. prepchem.com More recent studies have focused on optimizing these hydrogenations, for example, by using platinum on alumina (B75360) (Pt/Al₂O₃) as a catalyst to achieve selective reduction of the pyrrole (B145914) ring without significant dehalogenation, affording 5-chloroindoline in good yields. thieme-connect.com

The preparation of 5-chloroindoline hydrochloride is typically achieved as a final step by treating the 5-chloroindoline base with hydrochloric acid.

Overview of Contemporary Research Trajectories and Applications

Current research on 5-chloroindoline and its derivatives is vibrant and multifaceted, with a strong emphasis on medicinal chemistry and materials science. Scientists are actively exploring new synthetic methodologies to create diverse libraries of these compounds for biological screening.

A significant area of investigation is the development of novel anticancer agents. For example, a series of 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated as potent inhibitors of EGFRT790M/BRAFV600E pathways, which are implicated in several cancers. mdpi.com Some of these compounds have demonstrated impressive antiproliferative activity with GI₅₀ values in the nanomolar range. mdpi.com

The antimicrobial potential of chloroindoles is another major research focus. Studies have shown that compounds like 4-chloroindole (B13527) and 5-chloroindole exhibit significant antibacterial and antibiofilm activities against pathogenic bacteria such as Vibrio parahaemolyticus and uropathogenic Escherichia coli. frontiersin.orgnih.gov

The following tables provide a snapshot of the detailed research findings in the synthesis and application of 5-chloroindoline and its precursors.

PrecursorProductReagents and ConditionsYield (%)Reference
5-Bromoindole5-ChloroindoleCuCl, N-Methyl-2-pyrrolidone85 researchgate.net
1-Acetylindoline5-Chloro-1-acetylindolineChlorine, Water, Basic agentNot specified google.com
5-Chloroindole5-ChloroindolinePt/C, PTSA, Water46 thieme-connect.com
5-Chloroindole5-ChloroindolinePt/Al₂O₃, PTSA, Water72 thieme-connect.com
Compound/DerivativeBiological ActivityTarget/OrganismKey Findings (e.g., IC₅₀, MIC)Reference
5-ChloroindoleAntibacterialVibrio parahaemolyticusMIC: 50 µg/mL frontiersin.org
4-ChloroindoleAntibacterialVibrio parahaemolyticusMIC: 50 µg/mL frontiersin.org
5-ChloroindoleAntibiofilmUropathogenic E. coli66% inhibition at 20 µg/mL nih.gov
4-ChloroindoleAntibiofilmUropathogenic E. coli72% inhibition at 20 µg/mL nih.gov
Ethyl 5-chloro-3-(((4-(pyrrolidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylateAntiproliferative (Anticancer)Panc-1, MCF-7, HT-29, A-549 cell linesGI₅₀: 35 nM mdpi.com
Ethyl 5-chloro-3-(((4-(piperidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylateAntiproliferative (Anticancer)Panc-1, MCF-7, HT-29, A-549 cell linesGI₅₀: 29 nM mdpi.com
5-ChloroindolePositive Allosteric Modulator5-HT₃ ReceptorPotentiates 5-HT response nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXFVNHRAMBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721000
Record name 5-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
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Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013398-58-7
Record name 1H-Indole, 5-chloro-2,3-dihydro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
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Record name 5-chloro-2,3-dihydro-1H-indole hydrochloride
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Advanced Synthetic Methodologies for 5 Chloroindoline and Key Chloroindoline/indole Derivatives

Strategies for the Preparation of 5-Chloroindoline (B1581159) Precursors

The effective synthesis of 5-chloroindoline relies on the strategic functionalization of precursor molecules. Key methodologies include the introduction of a nitrogen-containing group and subsequent cyclization, or the direct modification of the indoline (B122111) core.

A classical and adaptable approach to 5-substituted indolines, including the 5-chloro derivative, involves the electrophilic nitration of an N-protected indoline, followed by reduction of the nitro group to an amine, which can then be converted to the desired halide.

Recent advancements in nitration chemistry offer milder and more regioselective methods. For instance, a non-acidic and non-metallic protocol using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been developed for the nitration of indoles, which could potentially be adapted for indoline systems. rsc.orgrsc.orgnih.gov This method generates trifluoroacetyl nitrate (B79036) in situ as the electrophilic nitrating agent. rsc.orgnih.gov

StepReagents and ConditionsIntermediate/ProductReported Yield
AcylationIndoline, Acylating Agent1-Acyl-indoline-
Nitration1-Acyl-indoline, Nitrating Agent5-Nitro-1-acyl-indoline-
Reduction5-Nitro-1-acyl-indoline, Reducing Agent5-Amino-1-acyl-indoline-
Sandmeyer Reaction5-Amino-1-acyl-indoline, NaNO₂, HCl, CuCl5-Chloro-1-acyl-indoline-
Saponification5-Chloro-1-acyl-indoline, Acid or Base5-Chloroindoline35% (overall) google.com

The conversion of indolines to indoles, an aromatization reaction, is a critical transformation in the synthesis of many biologically active compounds. This dehydrogenation can be achieved using a variety of reagents and catalytic systems.

Palladium-based catalysts are widely employed for this purpose. Palladium on carbon (Pd/C) is a common choice, often used in a suitable solvent under reflux conditions. researchgate.net For example, 5-methoxyindoline (B1354788) has been converted to 5-methoxyindole (B15748) in 90% yield using Pd/C in refluxing mesitylene. google.com Another palladium reagent, palladium dichloride in a methanol/triethylamine mixture, has also been shown to be effective. researchgate.net

Manganese dioxide (MnO₂) is another classical oxidizing agent used for the dehydrogenation of indolines. researchgate.net The reaction is typically carried out by refluxing the indoline with MnO₂ in a solvent like benzene (B151609). researchgate.net

More recently, transition-metal complexes have been developed as efficient catalysts for aerobic dehydrogenation, using molecular oxygen as the ultimate oxidant. A ruthenium complex, [Ru(phd)₃]²⁺ (where phd = 1,10-phenanthroline-5,6-dione), has been shown to be effective for the aerobic dehydrogenation of 3°-indolines. researchgate.net Copper-catalyzed dehydrogenation of indolines can also be achieved using oxygen as the oxidant, with the reaction proceeding at room temperature in the presence of TEMPO as an additive. organic-chemistry.org

Catalyst/ReagentConditionsSubstrateProductYield
Palladium DichlorideMethanol/TriethylamineIndolineIndole (B1671886)83% researchgate.net
Manganese DioxideBenzene, RefluxIndolineIndole59% researchgate.net
Pd/CMesitylene, Reflux5-Methoxyindoline5-Methoxyindole90% google.com
[Ru(phd)₃]²⁺Aerobic3°-IndolinesIndoles-
Copper Catalyst/TEMPOO₂, THF, Room Temp.IndolinesIndoles-

Synthesis of 5-Chloroindole (B142107) and its Analogues

The synthesis of 5-chloroindole can be approached through several strategic routes, including the modification of pre-existing indole scaffolds or the direct aromatization of a 5-chloroindoline precursor.

The decarboxylation of indole-2-carboxylic acids is a common final step in syntheses such as the Reissert indole synthesis. For halogenated indole-2-carboxylic acids, this step can be challenging. The decarboxylation of 4- and 6-chloroindole-2-carboxylic acids has been successfully achieved in 73-78% yield by heating with cuprous chloride in refluxing quinoline (B57606). cdnsciencepub.com However, this method has shown variable results for other halogenated analogues. cdnsciencepub.com An improved and more generally applicable method involves the use of a copper chromite catalyst in quinoline, which has been reported to give consistently good yields for various chloroindoles. cdnsciencepub.com The process typically involves heating the substituted indole-2-carboxylic acid in quinoline with the catalyst until carbon dioxide evolution ceases.

SubstrateCatalystSolventConditionsProductYield
4-Chloroindole-2-carboxylic acidCuprous ChlorideQuinolineReflux4-Chloroindole (B13527)73-78% cdnsciencepub.com
6-Chloroindole-2-carboxylic acidCuprous ChlorideQuinolineReflux6-Chloroindole73-78% cdnsciencepub.com
Halogenated indole-2-carboxylic acidsCopper ChromiteQuinolineHeatingHalogenated IndolesGood cdnsciencepub.com

A highly efficient and commercially viable method for the synthesis of 5-chloroindole involves a halogen-halogen exchange reaction, specifically an aromatic Finkelstein reaction. This strategy is particularly useful when the corresponding bromo- or iodo-substituted indole is more readily accessible.

A large-scale synthesis of 5-chloroindole has been developed starting from 5-bromoindole (B119039). researchgate.net The reaction utilizes cuprous chloride (CuCl) in a dipolar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). researchgate.net This method has been shown to be applicable to various 3-substituted 5-bromoindoles as well, providing the corresponding 5-chloroindole analogues in good yields. researchgate.net The general principle of copper-catalyzed halogen exchange in aryl halides is well-established, with catalyst systems often comprising CuI and a diamine ligand. acs.orgmdma.chnih.govresearchgate.net These reactions are tolerant of various functional groups, including the N-H group of indoles. acs.orgmdma.chnih.gov

Starting MaterialReagentSolventProduct
5-BromoindoleCuprous ChlorideN-Methyl-2-pyrrolidone5-Chloroindole researchgate.net
3-Substituted 5-bromoindolesCuprous ChlorideN-Methyl-2-pyrrolidone3-Substituted 5-chloroindoles researchgate.net
Aryl BromidesCuI, Diamine LigandDioxane, n-Butanol, or n-PentanolAryl Chlorides

The direct oxidation or dehydrogenation of 5-chloroindoline presents a straightforward route to 5-chloroindole. However, this transformation can be complicated by side reactions, including dehalogenation and resinification, when using standard dehydrogenation methods. google.com

One successful approach involves the use of chloranil (B122849) as the oxidizing agent. google.com While effective, the high cost of chloranil makes this process less economical for large-scale industrial synthesis. google.com An alternative method involves reacting 5-chloroindoline with an aromatic nitro compound, such as nitrobenzene, in the presence of a noble metal catalyst. A process utilizing a finely powdered ruthenium catalyst has been patented for this conversion. google.com The reaction is typically carried out by heating 5-chloroindoline in a water-immiscible organic solvent with the aromatic nitro compound and the ruthenium catalyst. google.com

Starting MaterialOxidizing Agent/CatalystConditionsProductNotes
5-ChloroindolineChloranil-5-ChloroindoleEffective but uneconomical google.com
5-ChloroindolineAromatic Nitrocompound / Ruthenium CatalystHeating in a water-immiscible organic solvent5-ChloroindolePatented process google.com

Palladium and Ruthenium-Catalyzed Cyclization Processes

Transition metal catalysis offers powerful and versatile methods for the synthesis of indole and indoline frameworks. Palladium and ruthenium-based catalysts have been particularly prominent in the development of novel cyclization strategies, enabling the construction of chloro-substituted indoles from various precursors.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to indole synthesis is well-documented. mdpi.com One common approach involves the intramolecular cyclization of suitably substituted anilines. For instance, palladium-assisted cyclization can be achieved using precursors like 2-bromoanilines with enamines. researchgate.net A more advanced strategy is the palladium/norbornene cooperative catalysis, which facilitates a cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides to yield diverse C3,C4-disubstituted indoles. nih.govresearchgate.net This method has shown good functional group tolerance and can produce 4-chloroindole derivatives in high yields. researchgate.net The reaction mechanism for these processes often involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by carbopalladation and subsequent reductive elimination to form the heterocyclic ring. mdpi.com

Ruthenium catalysts have also emerged as effective tools for synthesizing indoline and indole derivatives. A notable process for the preparation of 5-chloro-indole involves the dehydrogenation of 5-chloroindoline. google.comprepchem.com This conversion can be accomplished by heating 5-chloroindoline in a water-immiscible organic solvent with an aromatic nitrocompound, such as nitrobenzene, in the presence of a finely powdered ruthenium catalyst, typically 5% ruthenium on a carbon support. google.com This method is advantageous for its high yields and applicability to commercial production. google.com Other ruthenium-catalyzed C-H activation and oxidative cyclization cascades have been developed for synthesizing substituted indolines from anilines and vinyl arenes, demonstrating the versatility of this metal in constructing the indoline nucleus. rsc.orgrsc.org

Catalyst SystemPrecursorsProduct TypeKey Features
Palladium/Norbornene Ortho-substituted aryl iodides, N-benzoyloxy allylaminesC3,C4-disubstituted indolesCascade reaction, good functional group tolerance. nih.govresearchgate.net
Palladium Acetate 2-alkynyl aryl azides, aryl bromidesSubstituted indolesIn situ generation of iminophosphorane, 5-endo-dig cyclization. mdpi.com
Ruthenium on Carbon 5-Chloroindoline, Aromatic nitrocompound5-ChloroindoleDehydrogenation/aromatization, suitable for large scale. google.com
Ruthenium(II) complex N-carbamoyl indolines, AlkynesPyrroloquinolinones (Indole derivatives)Oxidative cyclization, compatible with various alkynes. rsc.org

Synthetic Routes to 5-Chloroindoline-2,3-dione (5-Chloroisatin)

5-Chloroindoline-2,3-dione, commonly known as 5-chloroisatin (B99725), is a valuable synthetic intermediate used in the preparation of various heterocyclic compounds and pharmacologically active molecules. researchgate.netresearchgate.net Its synthesis is most classically achieved through the Sandmeyer isatin (B1672199) synthesis, a reliable method that has been modified over the years. researchgate.net

The Sandmeyer methodology for isatin synthesis is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization. researchgate.netorgsyn.org When applied to the synthesis of 5-chloroisatin, the starting material is 4-chloroaniline (B138754) (also known as p-chloroaniline). banglajol.info

The first step involves the reaction of 4-chloroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution. banglajol.info This reaction forms the intermediate N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, also known as p-chlorooximinoacetanilide. banglajol.info In the second step, this intermediate undergoes cyclization upon treatment with a strong acid, typically concentrated sulfuric acid. researchgate.netbanglajol.info The temperature of this cyclization step is critical; it must be carefully controlled to prevent decomposition while ensuring the reaction proceeds to completion. chemspider.com The resulting 5-chloroisatin precipitates from the reaction mixture upon pouring it onto ice and can be collected by filtration. orgsyn.orgbanglajol.info This method is broadly applicable to anilines bearing electron-withdrawing groups. researchgate.net

Chloral hydrate and hydroxylamine hydrochloride are essential reagents in the first stage of the Sandmeyer isatin synthesis, leading to the formation of the isonitrosoacetanilide intermediate. orgsyn.orgchemspider.com The reaction mechanism is thought to involve the in-situ formation of chloral oxime, which then condenses with the aniline (B41778) derivative.

In the synthesis of 5-chloroisatin, an aqueous solution of chloral hydrate is reacted with 4-chloroaniline and hydroxylamine hydrochloride. banglajol.info Sodium sulfate (B86663) is often added to the reaction mixture to facilitate the precipitation of the isonitrosoacetanilide product. orgsyn.orgchemspider.com The reaction is typically heated to drive the condensation and formation of the p-chlorooximinoacetanilide intermediate, which can be isolated as a solid before the subsequent cyclization step. orgsyn.orgbanglajol.info This procedure provides a reliable and well-established route to the key intermediate required for producing 5-chloroisatin and its derivatives. banglajol.infopatsnap.com

StepReagentsIntermediate/ProductTypical Conditions
1. Formation of Isonitrosoacetanilide 4-Chloroaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfateN-(4-chlorophenyl)-2-(hydroxyimino)acetamideAqueous solution, heated. orgsyn.orgbanglajol.info
2. Cyclization N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, Concentrated sulfuric acid5-Chloroindoline-2,3-dione (5-Chloroisatin)Controlled temperature (e.g., 60-80°C), then poured on ice. banglajol.infochemspider.com

Large-Scale and Commercially Feasible Synthesis Approaches

For the industrial production of 5-chloroindoline and its derivatives, synthesis routes must be not only high-yielding but also economically viable and scalable. While many laboratory methods exist, only a few are suitable for commercial application.

One commercially feasible process for preparing 5-chloroindole involves a halogen-halogen exchange reaction. researchgate.netresearchgate.net This method starts from the more readily available 5-bromoindole and uses cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.netresearchgate.net This one-pot reaction provides good yields and is considered a practical approach for large-scale synthesis. researchgate.net

Another patented process focuses on the synthesis of 5-chloroindole from indoline, which is an inexpensive starting material. google.comgoogle.com This multi-step process involves:

Acylation of indoline to form 1-acyl-indoline.

Chlorination of the 1-acyl-indoline in the presence of water and a basic agent to yield 5-chloro-1-acyl-indoline.

Saponification (acidic or alkaline) of the acyl group to produce 5-chloroindoline.

Dehydrogenation of 5-chloroindoline using an aromatic nitrocompound in the presence of a ruthenium catalyst to give the final 5-chloroindole product.

This integrated process is designed to overcome the poor yields and expensive reagents associated with other methods, making it more suitable for commercial production. google.com The intermediate, 5-chloroindoline, is itself a valuable starting material for various pharmaceuticals. google.com

Chemical Transformations and Derivatization Strategies of 5 Chloroindoline and Its Derivatives

N-Alkylation and N-Substitution Reactions of Indoline (B122111) and Indole (B1671886) Nitrogen

N-alkylation of the indoline or indole nitrogen is a fundamental transformation for introducing various substituents. This reaction typically involves the deprotonation of the N-H bond by a base, followed by nucleophilic attack on an alkylating agent.

One approach to N-alkylation involves the use of a sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide, such as (bromomethyl)cyclohexane. mdpi.comresearchgate.net This method has been successfully employed in the synthesis of precursors for synthetic cannabinoids. mdpi.comresearchgate.net

Iron-catalyzed N-alkylation of indolines has also been reported as an efficient method. nih.gov For instance, 5-bromoindoline (B135996) can be N-benzylated using benzyl (B1604629) alcohol in the presence of an iron catalyst. nih.gov This methodology is also applicable to benzyl alcohols with various substituents, leading to good yields of the corresponding N-alkylated indolines. nih.gov Furthermore, a one-pot procedure involving N-alkylation of indolines followed by oxidation can yield N-alkylated indoles. nih.gov

The chemoselectivity of alkylation (N- vs. C-alkylation) can be a challenge in indole chemistry. However, specific reaction conditions can favor N-alkylation. For example, a three-component Mannich-type reaction of indoles in aqueous microdroplets has been shown to produce N-alkylation products chemoselectively, without the need for a catalyst. nih.gov This contrasts with bulk reactions that typically yield C-alkylation products. nih.gov

Selective N-alkylation can also be achieved in molecules containing multiple reactive nitrogen atoms. In the case of (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione, selective N-alkylation at the thiazolidine-2,4-dione ring was achieved over the indole nitrogen under basic conditions in DMF. core.ac.uk

ReactantReagents and ConditionsProductReference
5-Chloroindole-3-carboxaldehyde(i) NaH (60%), DMF; (ii) (bromomethyl)cyclohexane, DMF1-(Cyclohexylmethyl)-5-chloro-1H-indole-3-carbaldehyde mdpi.comresearchgate.net
5-BromoindolineBenzyl alcohol, Iron catalyst, 110 °CN-Benzyl-5-bromoindoline nih.gov
IndoleAldehyde, Amine, Aqueous microdropletsN-Alkylated indole nih.gov
(Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dioneAlkyl halide, Base, DMFN3-alkylated (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione core.ac.uk

Functionalization at Ring Positions (e.g., C2, C3, C4-C7)

Beyond N-alkylation, the carbon framework of the 5-chloroindoline (B1581159) scaffold can be functionalized at various positions on both the benzene (B151609) and pyrrole (B145914) rings.

The C3 position of the indole ring is a common site for functionalization. A commercially feasible synthesis of 5-chloroindole (B142107) and its 3-substituted analogues has been developed via a halogen-halogen exchange reaction from 5-bromoindole (B119039) derivatives using cuprous chloride in N-methyl-2-pyrrolidone. researchgate.net This method allows for the large-scale production of these important building blocks. researchgate.net

Further derivatization can be achieved through the introduction of a glyoxylamide group. For example, N-alkylated 5-chloroindole-3-carboxylic acids can be coupled with amino acid esters, such as tert-leucine methyl ester, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form glyoxylamide derivatives. mdpi.com

The isatin (B1672199) moiety, which can be derived from indoline, is a versatile precursor for the synthesis of various heterocyclic compounds. Condensation of 5-chloroisatin (B99725) with thiocarbohydrazide (B147625) or carbohydrazide (B1668358) in refluxing ethanol (B145695) yields thiocarbohydrazone and carbohydrazone derivatives, respectively. researchgate.netnih.gov These reactions lead to the formation of Schiff bases. researchgate.netnih.gov The structures of these compounds have been confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net Thiocarbohydrazones can exist in thione-thiol tautomeric forms. yu.edu.jo

Starting MaterialReagentsProduct TypeReference
5-Bromoindole derivativesCuCl, N-methyl-2-pyrrolidone3-Substituted 5-chloroindole analogues researchgate.net
N-alkylated 5-chloroindole-3-carboxylic acidtert-Leucine methyl ester, HATU, Hünig's base, DMFGlyoxylamide derivative mdpi.com
5-ChloroisatinThiocarbohydrazide, Ethanol, Reflux1,5-Bis(5-chloro-2-oxoindolin-3-ylidene)thiocarbohydrazone researchgate.net
5-Substituted isatinCarbohydrazide, Ethanol, Refluxbis-β-isatin carbohydrazones nih.gov

Cycloaddition Reactions Involving 5-Chloroindoline-2,3-dione Derivatives

The dione (B5365651) functionality in 5-chloroindoline-2,3-dione (5-chloroisatin) provides a reactive site for cycloaddition reactions, enabling the construction of more complex heterocyclic systems.

1,3-Dipolar cycloaddition is a powerful synthetic tool for the construction of five-membered heterocyclic rings. ucc.ie Nitrile oxides, which are highly reactive 1,3-dipoles, readily undergo cycloaddition with carbon-carbon double bonds to form 2-isoxazolines. chem-station.com This reaction is of considerable importance in organic synthesis as isoxazolines are versatile building blocks. chem-station.com The cycloaddition of nitrile oxides generally proceeds with a high degree of regio- and stereocontrol. ucc.ie

While direct examples involving 5-chloroindoline-2,3-dione derivatives in 1,3-dipolar cycloadditions with nitrile oxides were not found in the provided search results, the general principle of this reaction is well-established for a wide range of dipolarophiles. ucc.iechem-station.com The C=C bond of an appropriately substituted 5-chloroindoline derivative could potentially act as a dipolarophile in such reactions. The reactivity of nitrile oxides is generally higher than that of nitrones in these cycloadditions. chem-station.com

Regioselectivity Investigations in Cycloaddition Processes

The regioselectivity of cycloaddition reactions involving derivatives of 5-chloroindoline, particularly 5-chloroisatin, has been a subject of both experimental and theoretical investigation. These studies are crucial for the controlled synthesis of complex heterocyclic structures with potential pharmacological applications. A notable area of research is the 1,3-dipolar cycloaddition reaction, where the regiochemical outcome is dictated by the electronic properties of the dipole and the dipolarophile.

In one study, the 1,3-dipolar cycloaddition between 1-allyl-5-chloroindoline-2,3-dione (B4394322) and 4-chlorobenzaldoxime was found to proceed with complete regioselectivity. internationaljournalssrg.orginternationaljournalssrg.org This reaction was analyzed using Density Functional Theory (DFT) calculations to elucidate the mechanism and selectivity. The theoretical results were consistent with the experimental data, confirming the regiochemical outcome. internationaljournalssrg.orginternationaljournalssrg.org The calculations, performed using the B3LYP functional and a 6-31G basis set, indicated that the reaction follows a normal electronic demand (NED) pathway, where the 4-chlorobenzaldoxime acts as the nucleophile and the 1-allyl-5-chloroindoline-2,3-dione serves as the electrophile. internationaljournalssrg.org

Another investigation focused on the copper-catalyzed 1,3-dipolar cycloaddition of 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione with azides to synthesize 1,2,3-triazole 5-chloroisatin derivatives. slideshare.net This type of "click" reaction is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I). The use of a copper catalyst was shown to lead to improved reaction outcomes compared to uncatalyzed thermal methods. slideshare.net

While direct studies on 5-chloroindoline itself are less common in this specific context, research on related indole arynes provides insight into the factors governing regioselectivity. For instance, studies on 4,5-, 5,6-, and 6,7-indolynes in Diels-Alder reactions with 2-substituted furans have shown that the position of the aryne within the indole nucleus dramatically affects the regioselectivity of the cycloaddition. nih.gov The 6,7-indolyne, for example, exhibits remarkable regioselectivity driven by the polar nature of the aryne, leading to a preference for the more sterically crowded product with electron-donating groups on the furan. nih.gov In contrast, 4,5- and 5,6-indolynes showed almost no regioselectivity. nih.gov These findings highlight the significant role that electronic effects and the specific substitution pattern on the indoline ring play in directing the outcome of cycloaddition reactions.

Table 1: Regioselectivity in Cycloaddition of 5-Chloroindoline Derivatives

Reactants Reaction Type Catalyst/Conditions Regioselectivity Ref.
1-allyl-5-chloroindoline-2,3-dione and 4-Chlorobenzaldoxime 1,3-Dipolar Cycloaddition Mild conditions Complete internationaljournalssrg.orginternationaljournalssrg.org
5-chloro-1-(prop-2-ynyl)indoline-2,3-dione and Azides 1,3-Dipolar Cycloaddition Copper(I) sulfate (B86663) High slideshare.net
6,7-Indolyne and 2-t-butylfuran Diels-Alder Cycloaddition Not applicable >15:1 preference for contrasteric product nih.gov
4,5- and 5,6-Indolyne and 2-t-butylfuran Diels-Alder Cycloaddition Not applicable ~1:1 ratio (no preference) nih.gov

Electropolymerization of 5-Chloroindole for Redox-Active Film Formation

The electropolymerization of indole and its derivatives is a well-established method for creating conductive, redox-active polymer films on electrode surfaces. These films have potential applications in sensors, electrochromic devices, and energy storage. The substituent at the 5-position of the indole ring significantly influences the polymerization process and the properties of the resulting polymer.

High-quality polyindole films and their derivatives can be synthesized via anodic oxidation. electrochemsci.org For instance, the electropolymerization of various 5-position-substituted indoles, such as 5-cyanoindole (B20398) and indole-5-carboxylic acid, has been successfully carried out in a mixed electrolyte system of acetic acid and boron trifluoride ethyl ether (BFEE). electrochemsci.org This solvent system facilitates the formation of polymers with good electrochemical behavior. electrochemsci.org The resulting polymer films exhibit redox activity, with cyclic voltammograms showing characteristic anodic and cathodic peaks. The peak currents are typically proportional to the scan rate, indicating that the redox process is confined to the surface of the electrode. electrochemsci.org

Studies on films of 5-substituted indole trimers, such as those from 5-cyanoindole (CI) and indole-5-carboxylic acid (ICA), provide insight into the structure and redox behavior of these materials. rsc.org As-deposited films often exhibit high electronic conduction. rsc.org However, the nature of the substituent affects the film's structure and its interaction with ions from the electrolyte. For example, poly(indole-5-carboxylic acid) films have a more open and solvated structure compared to the more compact films formed from 5-cyanoindole. rsc.org

The electrochemical oxidation of indole-5-carboxylic acid in acetonitrile (B52724) leads to the deposition of an insoluble trimer on the electrode surface. rsc.org Further oxidation links these trimer units to form a polymer film. The redox reaction of these films involves the oxidation and reduction of the trimer centers. rsc.org

While specific detailed studies on the electropolymerization of 5-chloroindole are not as prevalent, the general principles derived from other 5-substituted indoles are applicable. The chlorine atom, being an electron-withdrawing group, is expected to influence the oxidation potential of the monomer and the electronic properties of the resulting poly(5-chloroindole) film. The electropolymerization typically occurs at the 2 and 3 positions of the indole ring. acs.org The resulting films are electroactive, capable of undergoing reversible doping and dedoping processes, which is the basis of their redox activity and electrochromic properties. acs.org For polyindole, this corresponds to a color change from yellow in the reduced state to green in the doped (oxidized) state. acs.org

Table 2: Electropolymerization and Properties of 5-Substituted Indoles

Monomer Polymerization Conditions Resulting Polymer Key Properties Ref.
5-Cyanoindole Anodic oxidation in Acetic Acid/BFEE Poly(5-cyanoindole) (PCNIN) Redox-active, compact film structure electrochemsci.orgrsc.org
Indole-5-carboxylic acid Anodic oxidation in Acetic Acid/BFEE or Acetonitrile Poly(indole-5-carboxylic acid) (PINCA) Redox-active, open and solvated film structure electrochemsci.orgrsc.orgrsc.org
5-Nitroindole Anodic oxidation in Acetic Acid/BFEE Poly(5-nitroindole) (PNOIN) Forms high-quality film electrochemsci.org
Indole Anodic oxidation in Acetonitrile-LiClO4 Polyindole Electroactive, electrochromic (green to yellow) acs.org

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 5-chloroindoline (B1581159) is often a key intermediate step in the production of more complex molecules, such as 5-chloroindole (B142107). A well-documented pathway involves a multi-step process starting from indoline (B122111), with each step having a distinct reaction mechanism. google.com

A common synthetic route proceeds as follows:

Acylation of Indoline: The synthesis typically begins with the acylation of the nitrogen atom of the indoline ring. This is an electrophilic substitution reaction where an acylating agent (like an organic carboxylic acid) reacts with the nucleophilic nitrogen of indoline. This step serves to protect the nitrogen and direct subsequent reactions. google.com

Electrophilic Chlorination: The resulting 1-acyl-indoline undergoes electrophilic aromatic substitution. Chlorine is introduced onto the benzene (B151609) ring, predominantly at the para-position (C5) relative to the nitrogen atom, due to the directing effects of the acyl group and the ring structure. This reaction is carefully controlled and often carried out in the presence of water and a basic agent. google.com

Saponification: The 5-chloro-1-acyl-indoline is then subjected to saponification, typically through acid or alkaline hydrolysis. This step removes the acyl protecting group to yield 5-chloroindoline. google.com

Another area of mechanistic investigation involves dearomative rearrangement reactions to functionalize the indoline core. The Meerwein–Eschenmoser–Claisen rearrangement, a caltech.educaltech.edu-sigmatropic rearrangement, has been successfully employed to introduce carbon fragments to the C2 position of indolines. nih.govacs.org This reaction proceeds from 3-indolyl alcohols and demonstrates high chirality transfer from enantiomerically enriched precursors, indicating a highly ordered transition state. nih.govacs.org The stereochemical information embedded in the alcohol is reliably transferred to the newly formed stereogenic center at C2. acs.org

Furthermore, palladium-catalyzed asymmetric dearomatization of indoles can lead to indoline structures with a C2-quaternary stereocenter. These can then undergo a stereospecific aza-semipinacol rearrangement under acidic conditions to afford indolenine products with a C3-quaternary stereocenter, showcasing a divergent synthetic pathway controlled by the reaction sequence. chemrxiv.org

Role of Catalysts and Reaction Conditions in Stereoselectivity and Yield Optimization

Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving 5-chloroindoline and its precursors, significantly impacting yield and stereoselectivity.

In the dehydrogenation of 5-chloroindoline to 5-chloroindole, a finely powdered ruthenium catalyst is often employed. google.com The reaction is typically heated in a water-immiscible organic solvent with an aromatic nitrocompound, such as nitrobenzene, acting as a hydrogen acceptor. google.comgoogle.com The choice of catalyst and conditions is critical; in the absence of the nitro compound, the reaction proceeds much slower, and significant de-chlorination occurs, forming undesired indole (B1671886) as a byproduct. google.com The reaction temperature is also optimized, with a range of 130 to 160 °C providing a sufficiently rapid reaction rate. google.com

The following table summarizes the effect of reaction components in the catalytic dehydrogenation of 5-chloroindoline.

ComponentRoleImpact on Reaction
Ruthenium Catalyst DehydrogenationFacilitates the removal of hydrogen from the indoline ring.
Aromatic Nitrocompound Hydrogen AcceptorPrevents catalyst deactivation and side reactions like de-chlorination; increases reaction rate.
Solvent (e.g., Xylene) Reaction MediumAn amount of 250 ml of solvent per mole of 5-chloroindoline has proven advantageous for reaction conduct and work-up. google.com
Temperature (130-160 °C) Energy InputEnsures a rapid reaction rate for efficient conversion. google.com

In the realm of asymmetric synthesis, transition-metal catalysis is a powerful tool for creating chiral indoline frameworks. Chiral Rhodium (Rh) complexes have been used for the enantioselective synthesis of C7-indolino-biaryl atropisomers through C-H functionalization. nih.gov This method provides access to these challenging molecules in high yields (up to 92%) and with very good enantioselectivity (up to 90% ee) under mild conditions. nih.gov Similarly, first-row transition metals like cobalt are being explored as less expensive and toxic alternatives to noble metals for C-H functionalization of indolines, often mediated through weak coordination with a directing group. morressier.com

Studies on Fragmentation Reactions and Carbon Atom Insertions

The structural modification of the indoline skeleton through fragmentation and ring-expansion reactions represents an advanced synthetic strategy. While direct fragmentation studies on 5-chloroindoline are specific, research on related indole and oxindole (B195798) derivatives provides significant mechanistic insights.

Oxidative fragmentation of the C2-C3 bond in the oxindole ring, a close relative of indoline, can be achieved through a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation. This process allows for the incorporation of external nucleophiles, leading to diverse heterocyclic scaffolds and aniline (B41778) derivatives, which is not possible with traditional biomimetic oxidations. caltech.edu

A more direct skeletal editing technique is carbon atom insertion. The Ciamician-Dennstedt rearrangement and its modern variants allow for the ring expansion of indoles into quinolines. researchgate.net This reaction involves the insertion of a carbon atom into the indole core. A contemporary method employs α-chlorodiazirines as thermal precursors to chlorocarbenes. These carbenes react with the indole to form a cyclopropane (B1198618) intermediate, which then undergoes an electrocyclic ring opening to forge the expanded quinoline (B57606) core. Density Functional Theory (DFT) calculations support a selectivity-determining cyclopropanation step. researchgate.net This method has been used to prepare various substituted quinolines from indoles, demonstrating the utility of this skeletal transform. researchgate.net

The table below outlines the key steps in the carbon atom insertion reaction for the indole to quinoline transformation.

StepDescriptionIntermediate/Product
1. Carbene Generation Thermal decomposition of an α-chlorodiazirine.Chlorocarbene
2. Cyclopropanation The chlorocarbene adds across the C2-C3 bond of the indole.Dihalocyclopropane intermediate
3. Electrocyclic Ring Opening The strained cyclopropane ring opens to expand the heterocyclic core.Dihydropyridine intermediate
4. Elimination/Aromatization Elimination of HCl leads to the final aromatic quinoline product.Substituted Quinoline

These mechanistic studies, from fundamental synthetic pathways to advanced skeletal editing, are essential for unlocking the full potential of 5-chloroindoline hydrochloride as a building block in medicinal and materials chemistry.

Applications in Advanced Materials Science and Surface Chemistry Research

Corrosion Inhibition Studies of Metal Surfaces

The protection of metals, particularly mild steel, from corrosive degradation in acidic environments is a significant industrial challenge. Derivatives of 5-Chloroisatin (B99725), a compound structurally related to 5-Chloroindoline (B1581159), have been identified as highly effective corrosion inhibitors. These organic molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

Extensive research has been conducted on 5-Chloroisatin derivatives, notably 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, to assess their performance as corrosion inhibitors for mild steel in aggressive acidic solutions like 1M hydrochloric acid (HCl) and 1M phosphoric acid (H₃PO₄). Studies have consistently shown that the inhibition efficiency of these compounds is dependent on their concentration. As the concentration of the inhibitor increases, the corrosion rate of the mild steel significantly decreases. For instance, in 1M H₃PO₄, the inhibition efficiency of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione reached 91% at a concentration of 10⁻³M. Similarly, in 1M HCl, efficiencies of around 90% have been reported at the same concentration. The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic ring system, which facilitate adsorption onto the steel surface.

The mechanism of corrosion inhibition by 5-Chloroisatin derivatives is primarily understood through their adsorption behavior at the metal-solution interface. The adsorption process of these inhibitor molecules on the mild steel surface has been found to conform to the Langmuir adsorption isotherm model. The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where there are a fixed number of adsorption sites and no interaction between the adsorbed molecules. This adherence to the Langmuir isotherm indicates that the inhibitor molecules form a uniform, protective film. Thermodynamic parameters, such as the free energy of adsorption (ΔG°ads), can be calculated from the isotherm, providing insights into the spontaneity and nature of the adsorption process, which involves both physical and chemical interactions (physisorption and chemisorption).

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two such methods widely used to study 5-Chloroisatin derivatives.

Potentiodynamic Polarization: Polarization studies reveal that 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione acts as a mixed-type inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor causes a significant decrease in the corrosion current density (Icorr) compared to the uninhibited solution, indicating a reduction in the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide detailed information about the properties of the protective film and the kinetics of the corrosion process. In the presence of 5-Chloroisatin derivatives, Nyquist plots show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). A higher Rct value signifies a slower corrosion process due to the formation of an insulating protective layer on the steel surface. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to an increase in the thickness of the protective inhibitor film.

Table 1: Potentiodynamic Polarization Data for a 5-Chloroisatin Derivative in 1M HCl Data extracted from a study on 5-chloro-1-(2-(dimethylamino) ethyl)indoline-2,3-dione.

Inhibitor Conc. (M)Ecorr (mV/SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
Blank-4841202-
10⁻⁶-47656253.24
10⁻⁵-47034571.30
10⁻⁴-46620183.28
10⁻³-45811490.51

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a 5-Chloroisatin Derivative in 1M HCl Data extracted from a study on 5-chloro-1-(2-(dimethylamino) ethyl)indoline-2,3-dione.

Inhibitor Conc. (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank45158-
10⁻⁶1056857.14
10⁻⁵2203279.54
10⁻⁴4151789.15
10⁻³5801292.24

Scanning Electron Microscopy (SEM) provides direct visual evidence of the protective capabilities of corrosion inhibitors. SEM images of mild steel surfaces exposed to acidic solutions without an inhibitor show a rough and severely damaged surface, characteristic of significant corrosion. In contrast, when the steel is immersed in the acid solution containing an effective concentration of a 5-Chloroisatin derivative, the SEM micrographs reveal a much smoother and less damaged surface. This visual confirmation demonstrates the formation of a stable and uniform protective film by the inhibitor molecules, which effectively shields the metal from the aggressive environment.

Development of Conductive Polymeric Materials

Conducting polymers are organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical characteristics of polymers. Indole (B1671886) and its derivatives are promising monomers for the synthesis of such materials due to the electroactive nature of the indole ring. The properties of the resulting polyindole can be tuned by introducing different functional groups onto the benzene (B151609) ring, such as at the 5-position.

The electrochemical polymerization (electropolymerization) of 5-substituted indoles, such as 5-cyanoindole (B20398) and 5-nitroindole, has been successfully achieved to create high-quality polymer films. This process involves the anodic oxidation of the monomer. The presence of a substituent at the 5-position, such as a chloro group, significantly affects the electropolymerization process and the properties of the resulting polymer. For example, studies on poly(5-fluoroindole) have shown that the polymer is a good blue-light emitter and possesses good electrochemical behavior and thermal stability. The polymerization of these substituted indoles is understood to occur primarily at the C(2) and C(3) positions of the indole ring. The resulting polymers, such as poly(5-chloroindole), are part of a class of materials with potential applications in electronic devices, sensors, and energy storage.

Pharmacological and Biological Research Applications

Investigations in Central Nervous System Pharmacology

Research into 5-chloroindole (B142107) has identified it as a significant modulator of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a key component of the central and peripheral nervous systems. The 5-HT3 receptor is a ligand-gated ion channel, and its modulation can influence various physiological processes.

Research on Positive Allosteric Modulation of 5-HT3 Receptors by 5-Chloroindole

5-Chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor. biosynth.comacs.org Unlike agonists that directly activate the receptor, a PAM binds to a different site (an allosteric site) and enhances the receptor's response to the endogenous agonist, serotonin (B10506) (5-HT).

Studies using HEK293 cells stably expressing the human 5-HT3A receptor demonstrated that 5-chloroindole, at concentrations ranging from 1-100 μM, potentiated the responses induced by the full agonist 5-HT. acs.org The effect was even more pronounced for partial agonists. acs.org This potentiation was observed in both recombinant human receptors and native mouse 5-HT3 receptors, indicating a conserved mechanism of action across species. acs.org The identification of a relatively potent and selective PAM like 5-chloroindole is significant because previous modulators had low affinity, which complicated research due to non-selective effects. biosynth.comacs.org

Below is an interactive data table summarizing the effect of 5-chloroindole on various 5-HT3 receptor agonists.

AgonistTypeEffect of 5-Chloroindole Co-application
5-HT (Serotonin)Full AgonistPotentiation of receptor-mediated response
(S)-zacopridePartial AgonistPotentiation of receptor-mediated response
DDP733Partial AgonistPotentiation of receptor-mediated response
QuipazinePartial AgonistPotentiation of receptor-mediated response
DopaminePartial AgonistPotentiation of receptor-mediated response
2-methyl-5-HTPartial AgonistPotentiation of receptor-mediated response
SR57227APartial AgonistPotentiation of receptor-mediated response
meta chlorophenyl biguanidePartial AgonistPotentiation of receptor-mediated response

Studies on the Molecular Basis of Allosteric Modulation and Receptor Function

Investigations into the molecular mechanism have revealed how 5-chloroindole exerts its modulatory effects. Radioligand binding studies showed that 5-chloroindole causes a small, approximately twofold, increase in the apparent affinity of serotonin for the human 5-HT3A receptor. acs.org This suggests that the presence of 5-chloroindole at the allosteric site makes it easier for serotonin to bind to its primary (orthosteric) site. Conversely, 5-chloroindole had no effect on the binding affinity of the antagonist, tropisetron. acs.org

A key finding is the ability of 5-chloroindole to reactivate desensitized 5-HT3 receptors. acs.org Receptor desensitization is a process where a prolonged presence of an agonist leads to a diminished response. The ability to reactivate these receptors highlights a distinct modulatory function. Furthermore, research indicates that 5-chloroindole exhibits selectivity; for instance, it did not alter responses from human nicotinic α7 receptors, another member of the same ligand-gated ion channel superfamily. acs.org This selectivity is crucial for its potential as a research tool to specifically probe 5-HT3 receptor function. biosynth.com

Role in Modulating Neurotransmitter Levels (e.g., Serotonin)

Current research has focused on 5-chloroindole's ability to modulate the 5-HT3 receptor's response to neurotransmitters rather than altering the ambient levels of the neurotransmitters themselves. The compound enhances the effects of serotonin and other agonists at the receptor site. acs.org By increasing the receptor's affinity for 5-HT, 5-chloroindole makes the receptor more sensitive to existing levels of the neurotransmitter. acs.org This mechanism does not involve changing the synthesis, release, or reuptake of serotonin in the synapse but rather amplifies the downstream signal generated by serotonin binding.

Anticancer and Antitumor Research

In the field of oncology, derivatives of the 5-chloroindole structure have been investigated for their potential to interfere with cellular processes essential for cancer cell proliferation and survival.

Inhibition of Specific Protein-Protein Interactions (e.g., EWS-FLI1 in Ewing's Sarcoma)

Scientific literature available did not provide a direct link between 5-Chloroindoline (B1581159) hydrochloride or 5-chloroindole and the inhibition of the EWS-FLI1 protein interaction in Ewing's Sarcoma.

Studies on Tubulin Polymerization Inhibition

Several derivatives of 5-chloroindole have been identified as inhibitors of tubulin polymerization. biosynth.comacs.org Tubulin is a protein that assembles into microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle required for cell division. Inhibition of tubulin polymerization disrupts these structures, leading to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.

Research has shown that specific modifications to the 5-chloroindole scaffold yield potent antitubulin activity. For example, a series of indole-3-glyoxylamides, synthesized using 5-chloroindole as a starting material, were found to be potent inhibitors of tubulin polymerization. acs.org These compounds were shown to interact with the colchicine (B1669291) binding site on tubulin, disrupting the formation of the microtubule network within cancer cells. acs.org

The following interactive data table lists various 5-chloroindole derivatives and their reported activity related to tubulin polymerization inhibition.

5-Chloroindole DerivativeReported Activity
5-Chloroindole-2-carboxylic acid methyl esterPotent inhibitor of tubulin polymerization biosynth.com
Indole-3-glyoxylamides (derived from 5-chloroindole)Inhibit tubulin polymerization by binding at the colchicine site acs.org
5-chloro-1H-indole-2-carbohydrazideTubulin polymerization inhibition in MCF-7 cells
3,3′-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(5-chloro-1H-indole)Identified as a scaffold for future investigation into tubulin polymerization inhibition nih.gov

These findings underscore the importance of the 5-chloroindole structure as a promising scaffold for the development of novel anticancer agents that target microtubule dynamics.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

Derivatives of indoline (B122111) and related heterocyclic structures have been investigated for their potential to induce programmed cell death, or apoptosis, in various cancer cell lines. While direct studies on 5-Chloroindoline hydrochloride are limited, research on structurally similar compounds provides insights into potential mechanisms. One such study on trisindoline compounds, which can feature a chloro- substitution, indicated that these molecules can induce apoptosis by activating key proteins in the apoptotic pathway, such as p53 and caspase-9. nih.gov The p53 protein, a critical tumor suppressor, can trigger apoptosis in response to cellular stress, and its activation is a common target for anti-cancer therapies. nih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is activated by the release of cytochrome c from the mitochondria. nih.gov

Furthermore, investigations into other heterocyclic compounds have elucidated additional apoptotic mechanisms that could be relevant. For instance, studies on certain chalcone (B49325) derivatives in leukemia cell lines have demonstrated the involvement of the intrinsic apoptotic pathway. uochb.cz This pathway is characterized by a decrease in the mitochondrial membrane potential and a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3. uochb.cznih.gov The activation of caspase-3 ultimately leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis. uochb.cznih.gov

Table 1: Potential Mechanisms of Apoptosis Induction by Indoline-Related Compounds

Mechanism Key Proteins/Events Involved Potential Outcome in Cancer Cells
Intrinsic Pathway Activation Increased Bax/Bcl-2 ratio, decreased mitochondrial membrane potential, cytochrome c release, caspase-9 activation Induction of apoptosis
p53 Activation Stabilization and activation of the p53 tumor suppressor protein Cell cycle arrest and apoptosis
Executioner Caspase Activation Cleavage and activation of caspase-3 Execution of apoptosis

| Extrinsic Pathway Involvement | Increased expression of Fas receptor (FasR) | Initiation of apoptosis through death receptor signaling |

Interactions with DNA and Topoisomerases

For example, certain indolocarbazole derivatives have been identified as potent topoisomerase I inhibitors. youtube.com These compounds can stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication. nih.gov Similarly, other classes of compounds, such as acridines, are known to function as topoisomerase II inhibitors by intercalating into the DNA and stabilizing the enzyme-DNA complex, which results in double-strand breaks. mdpi.com

The potential for a compound like this compound to interact with DNA could involve non-covalent binding modes, such as intercalation between base pairs or binding to the minor groove of the DNA helix. Such interactions can interfere with DNA replication and transcription, contributing to cytotoxic effects.

Antimicrobial and Antibacterial Activity Investigations

Research has demonstrated that chloroindoles, including derivatives of 5-chloroindole, possess significant antimicrobial and antibacterial properties. nih.gov A study investigating the activity of various chloroindoles against Vibrio parahaemolyticus, a pathogenic bacterium, found that the presence and position of the chlorine atom on the indole (B1671886) ring are crucial for its antibacterial efficacy. nih.gov Specifically, 4-chloroindole (B13527) and 5-chloroindole were identified as potential lead molecules for the development of new antibacterial agents against this pathogen. nih.gov

The proposed mechanism of action for the antibacterial effects of chloroindoles involves the disruption of the bacterial cell membrane. nih.gov This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. nih.gov The chlorine atom is thought to enhance the antibacterial properties of the indole moiety. nih.gov

Table 2: Antibacterial Activity of Chloroindoles against Vibrio parahaemolyticus

Compound Minimum Inhibitory Concentration (MIC) Key Finding
4-chloroindole 50 μg/mL Potent antibacterial activity
5-chloroindole 50 μg/mL Potent antibacterial activity

Antiviral Research (e.g., HIV-1 Reverse Transcriptase Inhibition)

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for antiviral drug development. nih.govmdpi.com This enzyme is responsible for converting the viral RNA genome into DNA, a necessary step for viral replication. uochb.cz A significant finding in this area is the discovery of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a derivative of 5-chloroindole, as a potent, non-nucleoside inhibitor of HIV-1 RT. nih.gov

This compound was shown to inhibit the HIV-1 RT enzyme at low nanomolar concentrations and was also effective against viral spread in human T-lymphoid cells. nih.gov Notably, it demonstrated improved inhibitory potency against wild-type RT as well as mutant enzymes that are resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. mdpi.com

Anti-inflammatory Research

Derivatives of 5-chloroindoline have been investigated for their potential anti-inflammatory properties. One such derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT), has demonstrated significant anti-inflammatory and antinociceptive effects in animal models. researchgate.net In a carrageenan-induced paw edema model in mice, COPHCT was shown to reduce swelling, indicating its ability to counteract the inflammatory response. researchgate.net

Furthermore, in a zymosan-induced air pouch model, the compound significantly reduced leukocyte migration and the concentration of total protein, further confirming its anti-inflammatory activity. researchgate.net The mechanism of action for these effects may involve the inhibition of pro-inflammatory mediators. For instance, other anti-inflammatory compounds have been shown to inhibit the production of tumor necrosis factor (TNF) and nitric oxide (NO). nih.gov

Table 3: Anti-inflammatory Effects of a 5-Chloroindoline Derivative (COPHCT) in Mice

Inflammatory Model Measured Parameter Observed Effect of COPHCT
Carrageenan-induced paw edema Paw swelling Significant reduction
Zymosan-induced air pouch Leukocyte migration Significant reduction

Enzyme Inhibition and Activation Studies

Beyond its effects on viral enzymes, derivatives of 5-chloroindole have been explored as inhibitors of other key enzymes involved in cellular signaling and disease. Notably, 5-Chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases. mdpi.com Both EGFR and BRAF are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers. mdpi.com

The study on these derivatives revealed that they could significantly inhibit a mutant form of EGFR (EGFRT790M) and the BRAFV600E mutant, both of which are associated with resistance to certain cancer therapies. mdpi.com The inhibitory activity of these compounds was in the nanomolar range, highlighting their potential as targeted cancer therapeutics. mdpi.com Enzyme inhibition is a well-established strategy in drug design for a multitude of diseases, including cancer, infections, and inflammatory conditions. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole-based compounds, including those with a 5-chloro substitution, SAR studies have been conducted across various therapeutic areas.

In the context of antiviral research, SAR studies on indole-based HIV-1 fusion inhibitors have highlighted the importance of the indole scaffold and the nature and position of substituents for optimal activity. nih.gov For instance, the linkage between indole rings was found to be critical for the molecule's ability to conform to the shape of its target on the viral gp41 protein. nih.gov

In the realm of antibacterial agents, SAR studies of fluoroquinolones have shown that the presence of a halogen, such as chlorine, at certain positions can enhance antimicrobial effectiveness. nih.gov For chloroindoles specifically, the position of the chlorine atom on the indole ring has been shown to be a key determinant of antibacterial potency. nih.gov Furthermore, SAR studies on a tricyclic indoline that resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics identified regions of the molecule that could be modified without losing activity, leading to the discovery of more potent analogs. researchgate.net For isatin (B1672199) derivatives, which can be derived from 5-chloroindoline, SAR studies have been conducted to understand how different substituents on the isatin scaffold affect their antiviral activity against various viruses. mdpi.com

Table 4: Compound Names Mentioned

Compound Name
This compound
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT)
4-chloroindole
5-chloroindole
7-chloroindole
5-chloro-3-(phenylsulfonyl)indole-2-carboxamide
5-Caffeoylquinic acid (5-CQA)
Trisindoline
Acridines
Camptothecin
Indolocarbazole
Bax
Bcl-2
Caspase-3
Caspase-9
p53
Epidermal Growth Factor Receptor (EGFR)
BRAF
HIV-1 Reverse Transcriptase (RT)
Topoisomerase I

Computational Chemistry and Theoretical Modeling in Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. internationaljournalssrg.org It has proven to be a valuable framework for exploring the reactivity and properties of molecules like 5-chloroindoline (B1581159) derivatives. internationaljournalssrg.orgresearchgate.net

DFT calculations are highly effective in elucidating the intricacies of chemical reactions, including their reactivity, selectivity, and underlying mechanisms. internationaljournalssrg.org A theoretical study on the 1,3-dipolar cycloaddition reaction between 1-allyl-5-chloroindoline-2,3-dione (B4394322) and 4-Chlorobenzaldoxime utilized DFT calculations with the B3LYP functional to understand the reaction's mechanism and reactivity. internationaljournalssrg.org

The study analyzed global and local reactivity indices defined within the context of DFT to predict the flow of electrons and the most favorable sites for interaction. internationaljournalssrg.org By comparing the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps, the electronic chemical potentials, and the electrophilicity indices of the reactants, researchers could determine the nature of the electronic demand of the reaction. internationaljournalssrg.org The results indicated a normal electronic demand, where the 4-Chlorobenzaldoxime acts as the nucleophile and the 1-allyl-5-chloroindoline-2,3-dione acts as the electrophile. internationaljournalssrg.org

Furthermore, the analysis of Fukui indices, which identify the most reactive sites within a molecule, successfully predicted the regioselectivity of the cycloaddition. internationaljournalssrg.org The calculations showed that the most favored interaction occurs between the most electrophilic carbon atom of the dipolarophile and the most nucleophilic carbon atom of the dipole. internationaljournalssrg.org This theoretical investigation confirmed the experimentally observed regioselectivity, demonstrating DFT's predictive power in organic synthesis. internationaljournalssrg.org

Derivatives of 5-chloroindoline have been investigated as potential corrosion inhibitors for metals like mild steel in acidic environments. wu.ac.thresearchgate.netresearchgate.net DFT calculations provide a theoretical basis for understanding their inhibitive action. wu.ac.th Studies on compounds such as 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione and 5-chloro-1-octylindoline-2,3-dione use DFT to evaluate their performance and mechanism of inhibition. wu.ac.thresearchgate.net

The theoretical approach involves calculating various quantum chemical properties of the inhibitor molecule. wu.ac.th These properties help to explain the molecule's tendency to adsorb onto the metal surface, forming a protective film. researchgate.net The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in the molecular structure, is known to contribute to these anticorrosion properties. researchgate.netresearchgate.net Theoretical calculations can quantify these contributions and correlate them with experimentally observed inhibition efficiencies. wu.ac.th The results from these computational studies are often found to be consistent with experimental data from techniques like weight loss measurements and potentiodynamic polarization. wu.ac.thresearchgate.net

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and properties. DFT is the primary method used to calculate these descriptors for 5-chloroindoline derivatives. internationaljournalssrg.orgwu.ac.th

Key descriptors include:

HOMO and LUMO Energies : The energy of the Highest Occupied Molecular Orbital (EHOMO) is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for electron donation. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the ability to accept electrons.

Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity. wu.ac.th

Dipole Moment (μ) : This descriptor provides information about the polarity of the molecule, which can influence its interaction with surfaces and other molecules. wu.ac.th

Electronegativity (χ) and Hardness (η) : These global reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's ability to attract electrons and its resistance to changes in electron distribution, respectively. internationaljournalssrg.orgwu.ac.th

Fukui Function (f(r)) : This local reactivity descriptor is used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. internationaljournalssrg.orgwu.ac.th It helps in predicting regioselectivity in chemical reactions. internationaljournalssrg.org

The following table presents calculated quantum chemical parameters for 1-allyl-5-chloroindoline-2,3-dione, a derivative of 5-chloroindoline, from a DFT study. internationaljournalssrg.org

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.6598
LUMO EnergyELUMO-3.1817
Electronegativityχ4.9208
Hardnessη1.7390
Electrophilicityω6.9620
Chemical Potentialμ-4.9208

These calculated values provide quantitative insights that are consistent with experimental findings, validating the use of DFT in chemical research. internationaljournalssrg.orgwu.ac.th

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. These methods are crucial in drug discovery and molecular biology to predict binding modes and assess the stability of the resulting complex.

Molecular docking is employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the structural basis of a compound's biological activity. For instance, molecular docking studies were carried out on newly synthesized derivatives of 5-chloroindole (B142107) to predict their binding interactions with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. This information is vital for structure-activity relationship (SAR) studies and for designing more potent and selective molecules.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. researchgate.net MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov

A key metric used to assess stability in MD simulations is the Root Mean Square Deviation (RMSD). researchgate.net The RMSD of the protein backbone atoms is calculated over the simulation trajectory to monitor structural changes. A stable RMSD value, typically fluctuating around a few angstroms (e.g., 3–4 Å), suggests that the protein has reached a relatively stable conformation and is not undergoing major structural changes. researchgate.net Similarly, the RMSD of the ligand is monitored to ensure it remains stably bound within the protein's active site and does not dissociate or undergo significant conformational changes. researchgate.net A relatively constant ligand RMSD indicates a stable interaction with the protein. researchgate.net These simulations provide a qualitative estimation of the protein-ligand complex's stability, which is a critical factor for a ligand's efficacy. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, and relating them to a measured biological endpoint (e.g., inhibitory concentration, IC50), QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective drug candidates.

In the context of 5-Chloroindoline hydrochloride, a hypothetical QSAR study would involve the generation of a dataset of structurally related indoline (B122111) derivatives with varying substituents and measuring their activity against a specific biological target. A range of molecular descriptors would then be calculated for each compound in the series. These descriptors fall into several categories, including:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, and surface area. They are important for assessing the fit of a molecule within a receptor's binding pocket.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which represents the logarithm of the partition coefficient between octanol (B41247) and water. This is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. The resulting equation provides a quantitative measure of the contribution of each descriptor to the biological activity.

Hypothetical QSAR Data for 5-Chloroindoline Derivatives

To illustrate the principles of a QSAR study, the following interactive data table presents a hypothetical dataset for a series of 5-chloroindoline derivatives and their inhibitory activity against a fictional enzyme, "Indole Kinase." The descriptors included are LogP (hydrophobicity), Molecular Weight (MW), and the energy of the Highest Occupied Molecular Orbital (HOMO), representing electronic properties.

CompoundR-GroupIC50 (nM)pIC50 (-logIC50)LogPMW ( g/mol )HOMO (eV)
1H1506.822.1153.61-5.8
2CH31206.922.5167.64-5.7
3F2006.702.2171.60-5.9
4OCH3907.052.0183.64-5.6
5CN2506.601.8178.62-6.1

Analysis of Hypothetical Findings

From this hypothetical data, a QSAR model could be developed. For instance, a preliminary analysis might suggest that:

An increase in pIC50 (higher activity) is observed with the methoxy (B1213986) (OCH3) substituent.

The OCH3 group has the lowest LogP and the highest HOMO energy in this set, suggesting that moderate hydrophobicity and higher electron-donating character might be favorable for activity.

The cyano (CN) group, with the lowest HOMO energy and lower LogP, results in the lowest activity.

A multiple linear regression analysis on this data might yield an equation similar to:

pIC50 = c0 + c1LogP + c2MW + c3*HOMO

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. This equation would allow for the prediction of the pIC50 for new, unsynthesized 5-chloroindoline derivatives by simply calculating their respective descriptors. This predictive power is the cornerstone of rational drug design, enabling chemists to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources.

The insights gained from such a QSAR model would be instrumental in the rational design of more potent inhibitors. For example, if the model indicates that a higher HOMO energy is beneficial for activity, medicinal chemists would focus on synthesizing derivatives with electron-donating substituents on the indoline ring. Conversely, if steric bulk at a certain position is shown to be detrimental, smaller substituents would be explored. This iterative process of design, prediction, synthesis, and testing, guided by QSAR, accelerates the journey from a lead compound to a viable drug candidate.

Advanced Spectroscopic and Analytical Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For 5-Chloroindoline (B1581159) hydrochloride, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloroindoline would be expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the five-membered ring. In the hydrochloride salt form, the amine proton (N-H) becomes an ammonium (B1175870) proton (N⁺-H₂), which often appears as a broad signal and can exchange with deuterium in solvents like D₂O. The electron-withdrawing effect of the chlorine atom and the protonated nitrogen influences the chemical shifts of adjacent protons.

The predicted signals for 5-Chloroindoline in a solvent like CDCl₃ are as follows:

Aromatic Protons: The benzene ring has three protons. The proton at position 7 (adjacent to the nitrogen) would likely appear as a doublet. The proton at position 4 (ortho to the chlorine) would appear as a doublet, and the proton at position 6 (meta to the chlorine) would appear as a doublet of doublets due to coupling with both adjacent protons. These signals are typically found in the range of δ 6.5-7.5 ppm.

Aliphatic Protons: The protons on the saturated five-membered ring at positions 2 and 3 (four protons in total) would appear as two triplets, integrating to two protons each. These signals are expected in the aliphatic region, typically between δ 3.0 and 4.0 ppm. The protons at C3 are adjacent to the aromatic ring, while the protons at C2 are adjacent to the nitrogen, causing them to have different chemical shifts.

Amine Proton: The N-H proton signal would be present, its chemical shift being highly dependent on solvent and concentration. In the hydrochloride form, the N⁺-H₂ protons would likely be downfield and potentially broadened.

Interactive Table: Predicted ¹H NMR Data for 5-Chloroindoline
Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~3.6 - 3.8Triplet~8-9
H-3~3.1 - 3.3Triplet~8-9
H-4~7.0 - 7.2Doublet~2
H-6~6.7 - 6.9Doublet of DoubletsJ ≈ 8, 2
H-7~6.6 - 6.8Doublet~8
N-HVariableBroad Singlet-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Chloroindoline gives a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The predicted ¹³C NMR signals are:

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon atom bonded to the chlorine (C-5) will be significantly affected. The other carbons (C-3a, C-4, C-6, C-7, C-7a) will have chemical shifts in the typical aromatic range of δ 110-150 ppm.

Aliphatic Carbons: Two signals are expected for the aliphatic carbons (C-2 and C-3) in the range of δ 25-50 ppm. The carbon adjacent to the nitrogen (C-2) would typically be more downfield than the carbon adjacent to the aromatic ring (C-3).

Interactive Table: Predicted ¹³C NMR Data for 5-Chloroindoline
Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~45 - 50
C-3~28 - 33
C-3a~125 - 130
C-4~122 - 127
C-5~124 - 129
C-6~110 - 115
C-7~128 - 133
C-7a~148 - 153

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 5-Chloroindoline hydrochloride, MS is crucial for confirming the molecular weight and providing structural information through fragmentation analysis. The molecular formula for 5-chloroindoline is C₈H₈ClN, with a molecular weight of approximately 153.61 g/mol nih.gov.

Upon ionization, typically by Electron Ionization (EI), a molecular ion (M⁺˙) is formed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic pattern for chlorine-containing fragments. The molecular ion will appear as two peaks: one for the molecule containing ³⁵Cl ([M]⁺˙ at m/z 153) and another for the molecule containing ³⁷Cl ([M+2]⁺˙ at m/z 155), with a relative intensity ratio of about 3:1 libretexts.org.

The fragmentation of the molecular ion provides insight into the molecule's structure. Common fragmentation pathways for indolines include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is susceptible to cleavage. Loss of a hydrogen radical (H•) from the C-2 position can lead to the formation of a stable iminium cation.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule can occur, leading to a fragment ion at m/z 117.

Ring Cleavage: The five-membered ring can undergo cleavage, often initiated by the loss of an ethylene molecule (C₂H₄), resulting in a fragment that can provide further structural clues.

Interactive Table: Predicted Mass Spectrometry Data for 5-Chloroindoline
m/zProposed Fragment IdentityComments
155[C₈H₈³⁷ClN]⁺˙Molecular ion peak (³⁷Cl isotope)
153[C₈H₈³⁵ClN]⁺˙Molecular ion peak (³⁵Cl isotope)
117[C₈H₆N]⁺Loss of HCl from the molecular ion
125[C₇H₅³⁵ClN]⁺˙Loss of ethylene (C₂H₄) from the molecular ion

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational modes include:

N-H Stretching: As a hydrochloride salt, the secondary amine is protonated to form a secondary ammonium ion (R₂N⁺H₂). This gives rise to strong, broad absorption bands in the region of 2400-3200 cm⁻¹.

C-H Stretching (Aromatic): The C-H bonds on the benzene ring typically absorb at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

C-H Stretching (Aliphatic): The C-H bonds of the CH₂ groups in the five-membered ring will show stretching vibrations just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching (Aromatic): The carbon-carbon double bonds in the aromatic ring give rise to several characteristic peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the indoline (B122111) ring is expected in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: The C-Cl bond will produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N⁺-H₂ (Ammonium)Stretching2400 - 3200Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 2960Medium
C=C (Aromatic)Stretching1450 - 1600Medium to Strong
C-NStretching1200 - 1350Medium
C-ClStretching600 - 800Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The chromophore in 5-Chloroindoline is the substituted benzene ring fused to the non-aromatic nitrogen-containing ring.

The parent compound, indole (B1671886), exhibits strong UV absorption with maxima (λmax) around 270-280 nm nih.gov. When the 2,3-double bond of indole is saturated to form indoline, the extent of the conjugated π-system is reduced. This results in a hypsochromic shift (blue shift) to shorter wavelengths. The UV spectrum of indoline is more similar to that of an N-alkylaniline. The presence of the chlorine atom on the benzene ring acts as an auxochrome, which can cause a small bathochromic shift (red shift) and potentially an increase in absorption intensity (hyperchromic effect) compared to unsubstituted indoline.

The UV-Vis spectrum of this compound is therefore expected to show primary absorption bands below 300 nm. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving the chromophore.

Interactive Table: Predicted UV-Vis Absorption Data for this compound
ChromophorePredicted λmax (nm)Solvent
5-Chloro-substituted aniline-like system~240 - 260 and ~280 - 300Ethanol (B145695) or Methanol

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its covalent structure and provide insight into the ionic interaction between the indolinium cation and the chloride anion. It would also detail how the molecules arrange themselves in the crystal lattice. However, as of now, a publicly available crystal structure for this compound has not been reported in major crystallographic databases. Studies on similar indole analogues have shown that intermolecular interactions like N–H···π, hydrogen bonds, and π···π stacking are crucial in defining their crystal structures nih.govnih.gov.

Advanced Chromatographic Techniques (e.g., HPLC, GC) in Purity Assessment and Stability Studies

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and stability studies of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing the purity of non-volatile compounds like this compound. A study detailing the analysis of the parent compound, indoline, developed a method using a C18 column with an isocratic mobile phase rsc.orgcetjournal.it. A similar method would be effective for 5-chloroindoline. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. A UV detector is typically used for detection, set at one of the compound's absorption maxima.

Interactive Table: Typical HPLC Method for 5-Chloroindoline Analysis
ParameterCondition
Column C18 (e.g., 5 µm, 4.6 mm × 250 mm)
Mobile Phase Isocratic mixture of Methanol and an aqueous buffer (e.g., 0.1% Trifluoroacetic acid)
Flow Rate 0.5 - 1.0 mL/min
Detection UV-Vis at λmax (e.g., 254 nm or 280 nm)
Injection Volume 5 - 20 µL

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. While the hydrochloride salt is non-volatile, the free base form (5-chloroindoline) can be analyzed by GC. The sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the detection and identification capabilities of MS, making it a powerful tool for purity analysis and identification of trace impurities rsc.orgnih.gov.

Potentiometric Titration for pKa Determination in Acid-Base Research

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance creative-bioarray.comdergipark.org.tr. For this compound, this technique is used to measure the pKa of its conjugate acid (the indolinium ion). The pKa value is a measure of the basicity of the nitrogen atom in the indoline ring.

The procedure involves dissolving a precise amount of this compound in water and titrating it with a standardized solution of a strong base, such as sodium hydroxide. The pH of the solution is monitored with a calibrated pH electrode as the base is added incrementally. The pKa is the pH at which half of the indolinium ions have been neutralized to form the free base, 5-chloroindoline. This point corresponds to the midpoint of the steepest part of the titration curve.

The pKa of aniline (B41778) is approximately 4.6 journaleras.com. The indoline nitrogen is generally slightly more basic than aniline. However, the presence of the electron-withdrawing chlorine atom at the 5-position is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa value compared to unsubstituted indoline researchgate.netresearchgate.net. The predicted pKa value for 5-chloroindoline would likely be in the range of 3.5-4.5.

Thermogravimetric Analysis (TGA) for Thermal Stability Investigations

Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis, offering critical insights into the thermal stability and decomposition characteristics of materials. This technique meticulously records the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For the chemical compound this compound, TGA provides a quantitative measure of its thermal robustness, delineating the temperature ranges at which it remains stable and at which it undergoes degradation.

The thermal stability of this compound is a crucial parameter, influencing its storage, handling, and application in various chemical syntheses. The analysis of its decomposition profile reveals the temperatures at which significant mass loss occurs, indicating the onset and completion of thermal degradation. This process for this compound is complex, influenced by the indoline core, the chloro-substituent, and the hydrochloride salt form.

Research Findings and Data

While specific, publicly available TGA data for this compound is limited, a detailed understanding of its thermal behavior can be extrapolated from the analysis of its constituent parts and related compounds. The thermal decomposition of this compound is expected to proceed in distinct stages, primarily involving the loss of hydrogen chloride followed by the degradation of the 5-chloroindoline moiety.

The initial decomposition step is anticipated to be the loss of hydrogen chloride (HCl). Amine hydrochlorides are known to release HCl gas upon heating. This step would be characterized by a mass loss corresponding to the molar mass of HCl (approximately 36.46 g/mol ) relative to the total molar mass of this compound (approximately 189.07 g/mol ), which calculates to a theoretical mass loss of about 19.3%.

Following the dehydrochlorination, the resulting 5-chloroindoline would undergo further thermal decomposition. The stability of the indoline ring is influenced by the presence of the chlorine atom. Halogenated aromatic compounds can exhibit altered thermal stability compared to their non-halogenated counterparts. The decomposition of the indoline structure itself involves the cleavage of C-C and C-N bonds within the bicyclic system. For comparison, the parent compound, indole, demonstrates a single-step thermal degradation pattern commencing at approximately 147°C and concluding around 185°C. The presence of the chloro-substituent and the saturation in the five-membered ring of indoline will influence these decomposition temperatures.

Based on these considerations, a hypothetical TGA curve for this compound would likely exhibit at least two main decomposition regions. The first, at a lower temperature, would correspond to the loss of HCl, and the subsequent, higher-temperature events would be associated with the breakdown of the organic 5-chloroindoline structure.

To illustrate the expected thermal decomposition profile, the following interactive data table presents a plausible, albeit theoretical, set of TGA data for this compound. This data is constructed based on the known thermal behavior of similar chemical structures.

Temperature (°C)Weight (%)
25100.0
100100.0
15098.5
20085.2
25080.7
30075.3
35060.1
40045.8
45020.4
5005.1

The detailed research into the thermal stability of this compound underscores the importance of TGA in characterizing new chemical entities. The analysis provides a thermal fingerprint of the molecule, offering valuable data for its practical application and for understanding its fundamental chemical properties. Further experimental studies are necessary to precisely determine the decomposition temperatures and to fully elucidate the complex degradation pathways of this compound.

Q & A

Q. What are the common synthetic routes for 5-Chloroindoline hydrochloride, and what critical reagents or catalysts are involved?

  • Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example, intermediates like indoline derivatives may undergo chlorination using reagents such as SOCl₂ or PCl₅ under reflux conditions. A key step includes cyclization using bases like potassium tert-butoxide in THF to form the indoline backbone . Catalysts such as triethylamine or dimethylamine are often employed to enhance reaction efficiency. Purification methods like recrystallization or column chromatography ensure product integrity.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure by analyzing proton and carbon environments. High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) assesses purity. Mass spectrometry (MS) determines molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups. Elemental analysis validates stoichiometry. Experimental sections must detail instrument parameters (e.g., column type, solvent gradients) for reproducibility .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
  • Temperature : 40°C, 60°C for thermal stability.
  • Humidity : 75% relative humidity (RH) in climate chambers.
  • Light : UV/visible light exposure per ICH guidelines.
    Analyze degradation products via HPLC-MS and compare with baseline data. Include controls stored at -20°C. Document changes in physicochemical properties (e.g., color, crystallinity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

  • Methodological Answer : Perform meta-analysis to identify variability sources (e.g., dosage, model systems). Validate assays using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition studies). Cross-verify in vitro findings with in vivo models (e.g., murine burn treatment assays) to assess bioavailability and efficacy . Replicate conflicting studies under controlled conditions, ensuring identical reagents and equipment. Statistical tools like ANOVA or regression analysis quantify data dispersion .

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing byproducts?

  • Methodological Answer :
  • Step Optimization : Adjust reaction temperatures (e.g., lower temps for sensitive intermediates) and stoichiometric ratios (e.g., excess chlorinating agents).
  • Catalyst Screening : Test alternatives like Pd/C for hydrogenation steps or chiral catalysts for enantioselective synthesis.
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) or orthogonal protecting groups. Monitor reaction progress via TLC or inline spectroscopy.
  • Scale-Up : Apply Design of Experiments (DoE) to identify critical parameters (e.g., mixing speed, solvent volume) .

Q. What experimental frameworks are recommended to evaluate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds.
  • Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways.
  • Functional Studies : Knockdown/knockout models (e.g., CRISPR-Cas9) validate target relevance.
  • Dose-Response : Establish EC₅₀/ED₅₀ values in primary cell lines and animal models.
    Include orthogonal assays (e.g., fluorescence polarization for binding affinity) to reduce false positives .

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5-Chloroindoline hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.